molecular formula C20H14BrN3O3S B11143481 4-bromo-2-{(E)-[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

4-bromo-2-{(E)-[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B11143481
M. Wt: 456.3 g/mol
InChI Key: YTIFMOZWCGXDCB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-2-{[(5E)-2-(4-METHYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound featuring a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[(5E)-2-(4-METHYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the bromo and methylphenyl groups. The final step involves the acetylation of the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[(5E)-2-(4-METHYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromo group.

Scientific Research Applications

4-BROMO-2-{[(5E)-2-(4-METHYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[(5E)-2-(4-METHYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The triazolothiazole core can form specific interactions with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-{[(5E)-2-(4-METHYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE: Unique due to its specific substitution pattern and functional groups.

    Other Triazolothiazole Derivatives: Similar core structure but different substituents, leading to varied biological activities and applications.

Uniqueness

The uniqueness of 4-BROMO-2-{[(5E)-2-(4-METHYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C20H14BrN3O3S

Molecular Weight

456.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(4-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C20H14BrN3O3S/c1-11-3-5-13(6-4-11)18-22-20-24(23-18)19(26)17(28-20)10-14-9-15(21)7-8-16(14)27-12(2)25/h3-10H,1-2H3/b17-10+

InChI Key

YTIFMOZWCGXDCB-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=C(C=CC(=C4)Br)OC(=O)C)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.